molecular formula C11H13NO3 B8287099 4-tert-Butyl-3-nitrobenzenecarbaldehyde

4-tert-Butyl-3-nitrobenzenecarbaldehyde

Cat. No.: B8287099
M. Wt: 207.23 g/mol
InChI Key: XMETVUVDKGVBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-3-nitrobenzenecarbaldehyde is a synthetic organic compound that serves as a versatile building block in chemical synthesis and drug discovery research. This compound features an aromatic ring substituted with an electron-withdrawing nitro group in the meta position and a sterically bulky tert-butyl group, which together influence its electronic properties and reactivity. The aldehyde functional group provides a highly reactive site for further chemical transformations, such as condensations to form imines or nitrones , or participation in multi-component reactions like the Hantzsch pyridine synthesis . Researchers may utilize this compound as a key intermediate in the development of more complex molecules, including potential ligands for pharmacological targets. Its structural motifs are found in compounds investigated for their antioxidant and neuroprotective properties . 4-tert-Butyl-3-nitrobenzenecarbaldehyde is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-tert-butyl-3-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO3/c1-11(2,3)9-5-4-8(7-13)6-10(9)12(14)15/h4-7H,1-3H3

InChI Key

XMETVUVDKGVBIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-tert-Butyl-3-nitrobenzenecarbaldehyde and its analogs significantly impact their physicochemical properties and applications. A key comparable compound is 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS: 303996-35-2), as described in .

Table 1: Comparative Analysis

Property 4-tert-Butyl-3-nitrobenzenecarbaldehyde (Target) 4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (Analog)
Molecular Formula C₁₁H₁₃NO₃ (inferred) C₁₈H₁₈Cl₂N₂O₃S
Molecular Weight ~207.23 g/mol (calculated) 413.32 g/mol
Key Substituents - tert-Butyl (C4)
- Nitro (C3)
- Aldehyde
- tert-Butylsulfanyl (C4)
- Nitro (C3)
- Oxime (O-(2,6-dichlorobenzyl))
Reactivity Aldehyde group is reactive in nucleophilic additions Oxime group enhances stability; dichlorobenzyl moiety may enable chelation or bioactivity
Synthesis Complexity Moderate (fewer functional groups) High (multiple protective groups and steps)
Potential Applications Organic synthesis intermediate Pharmaceuticals or agrochemicals (complex structure suggests biological relevance)

Key Findings :

Steric and Electronic Effects :

  • The tert-butyl group in the target compound provides steric hindrance but lacks the sulfur atom present in the analog’s tert-butylsulfanyl group, which may alter redox properties or metal-binding capabilities .
  • The nitro group in both compounds enhances electrophilicity, but the analog’s oxime group introduces additional nucleophilic reactivity.

Solubility and Stability :

  • The target’s aldehyde group is prone to oxidation, whereas the analog’s oxime group likely improves stability under basic or oxidative conditions .
  • The dichlorobenzyl group in the analog may enhance lipophilicity, favoring membrane permeability in biological systems.

Synthetic Utility: The target compound serves as a simpler intermediate for further functionalization (e.g., condensation reactions).

Notes on Limitations

  • Direct data on 4-tert-Butyl-3-nitrobenzenecarbaldehyde (e.g., spectral data, synthetic protocols) are absent in the provided sources. Inferences are drawn from structural analogs like the compound in .
  • Further experimental validation is required to confirm reactivity, stability, and application hypotheses.

Q & A

Q. What are the key methodological considerations for synthesizing 4-tert-Butyl-3-nitrobenzenecarbaldehyde with high purity?

Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity while minimizing side reactions.
  • Catalyst Use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can improve yield, but purity must be verified via HPLC .
  • Stepwise Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

Q. Table 1: Common Synthesis Parameters

ParameterOptimal RangePurpose
Temperature40–60°CMinimize thermal degradation
SolventDMF, THFEnhance solubility/reactivity
Reaction Time6–12 hoursEnsure completion of nitration

Q. Which analytical techniques are most effective for characterizing 4-tert-Butyl-3-nitrobenzenecarbaldehyde?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and tert-butyl group integrity. Aromatic protons typically resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₁₃NO₃; calc. 219.12 g/mol) and detects fragmentation patterns .
  • HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

Q. How does solvent polarity influence the reactivity of 4-tert-Butyl-3-nitrobenzenecarbaldehyde in nucleophilic additions?

Answer:

  • Polar Solvents (e.g., DMSO) : Stabilize transition states in nucleophilic attacks (e.g., Grignard reactions), increasing reaction rates.
  • Nonpolar Solvents (e.g., Toluene) : Favor aldehyde electrophilicity but may slow kinetics. Solvent choice should align with the nucleophile’s compatibility .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for derivatives of 4-tert-Butyl-3-nitrobenzenecarbaldehyde?

Answer:

  • Comparative Analysis : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state structure confirmation).
  • Computational Refinement : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and predict shifts .
  • Experimental Replication : Repeat synthesis under inert conditions to rule out oxidation artifacts .

Q. What theoretical frameworks guide the design of experiments involving 4-tert-Butyl-3-nitrobenzenecarbaldehyde in asymmetric catalysis?

Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predicts regioselectivity in catalytic cycles by analyzing HOMO-LUMO interactions.
  • Hammett Linear Free Energy Relationships : Correlates substituent effects (e.g., nitro groups) with reaction rates in chiral environments .
  • Mechanistic Studies : Use kinetic isotope effects (KIE) to probe rate-determining steps in enantioselective reactions .

Q. What factorial design approaches are optimal for optimizing multi-variable reactions (e.g., solvent, temperature, catalyst) for this compound?

Answer:

  • Full Factorial Design : Test all combinations of variables (e.g., 2³ design for 3 factors) to identify interactions.
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) to locate maxima .

Q. Table 2: Example Factorial Design for Catalyst Screening

CatalystTemperature (°C)SolventYield (%)
Pd/C50DMF78
CuI60THF65
None40Toluene42

Q. What novel applications of 4-tert-Butyl-3-nitrobenzenecarbaldehyde are emerging in materials science?

Answer:

  • Supramolecular Assembly : The nitro and aldehyde groups enable coordination with metal-organic frameworks (MOFs) for gas storage .
  • Polymer Crosslinking : Acts as a photoactive crosslinker in UV-curable resins, studied via DSC for thermal stability .
  • Surface Functionalization : Adsorption studies on silica nanoparticles reveal potential for sensor development .

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